molecular formula C18H27N5O2 B2693325 8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915902-63-5

8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2693325
CAS No.: 915902-63-5
M. Wt: 345.447
InChI Key: VBYMBDPNCLLDGI-UHFFFAOYSA-N
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Description

8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazoles and purines. This compound is characterized by its unique structure, which includes sec-butyl and isopentyl groups attached to an imidazo[2,1-f]purine core. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate amido-nitriles under mild reaction conditions. This process often employs nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic or saturated heterocycles .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts derived from thermophiles, which offer high regio-, stereo-, and enantioselectivity . These enzymes are stable under extreme conditions, making them suitable for large-scale synthesis. The use of enzymatic processes also provides an eco-friendly alternative to traditional chemical synthesis, reducing the need for harsh reagents and organic solvents .

Chemical Reactions Analysis

Types of Reactions

8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions where the substituents are less sterically hindered.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt cellular processes, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(tert-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(sec-butyl)-3-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of sec-butyl and isopentyl groups differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles.

Properties

IUPAC Name

6-butan-2-yl-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-7-12(4)23-13(5)10-22-14-15(19-17(22)23)20(6)18(25)21(16(14)24)9-8-11(2)3/h10-12H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYMBDPNCLLDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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